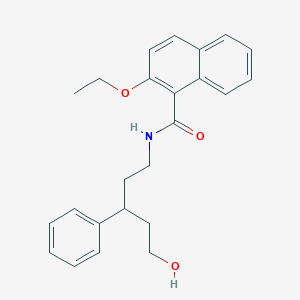

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a chemical entity that appears to be related to various synthesized carboxamide derivatives with potential biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, characterizations, and biological screenings, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various organic acids, esters, or hydrazides. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl derivatives involves the conversion of aromatic acids into corresponding esters, hydrazides, and then thiols, followed by a reaction with bromoacetamide derivatives . Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines are synthesized through the reaction of quinoline diones with primary amines . These methods suggest that the synthesis of this compound could also involve a multi-step process starting from a quinazoline derivative, followed by functionalization with appropriate sulfanyl and carboxamide groups.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques help confirm the presence of functional groups and the overall molecular framework. For the compound , similar analytical methods would likely be employed to ascertain the structure, including the positions of the methoxy groups on the phenyl ring and the pentyl chain on the quinazoline core.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves interactions with thiol or thiol-related groups. For example, pyrazole carboxamides react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . This indicates that the sulfanylidene moiety in the compound of interest may also be reactive towards nucleophiles, potentially leading to further derivatization or participation in biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and sulfanyl groups in the compound would affect its polarity, solubility in organic solvents, and potential for forming hydrogen bonds. The biological screening of similar compounds has shown activity against various enzymes, suggesting that the compound may also exhibit biological properties worth investigating .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Cytotoxic Activity and Antitumor Agents : Compounds with structural similarities, such as carboxamide derivatives and quinazolinones, have been synthesized and tested for their cytotoxic activities against various cancer cell lines. These studies indicate the potential of such compounds to serve as templates for developing new antitumor agents. For instance, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxicity, highlighting the therapeutic potential of structurally related compounds (Deady et al., 2003).

Inhibition of Thymidylate Synthase : Analogues containing phenylsulfanyl substitutions have been synthesized as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells. This suggests the potential application of related compounds in the design of antitumor and antibacterial agents, addressing diseases caused by cell proliferation (Gangjee et al., 1996).

Material Science and Chemistry Applications

Synthesis of Polyamides : Research into the synthesis of aromatic polyamides containing pendant chains explores the material science applications of similar compounds. These polyamides exhibit enhanced solubility and potential for creating flexible, transparent films, indicating the utility of related chemical structures in developing new materials (More et al., 2010).

Chemiluminescence and Molecular Probes : Studies on the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes reveal the potential of structurally similar compounds in developing novel chemiluminescent probes. These probes could be useful in biological assays and imaging techniques, offering non-invasive methods for studying biological processes (Watanabe et al., 2010).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 2,4-dimethoxyaniline with ethyl acetoacetate to form 2,4-dimethoxyphenyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with pentanethiol to form the corresponding thioester, which is cyclized with anthranilic acid to form the quinazoline ring. The resulting compound is then treated with sulfuryl chloride to introduce the sulfanyl group, followed by reaction with 4-nitrophenyl chloroformate to form the corresponding carbamate. Finally, the nitro group is reduced to an amine using palladium on carbon and the resulting amine is acylated with 7-chloro-1,3-dihydro-2H-indol-2-one to form the desired product.", "Starting Materials": [ "2,4-dimethoxyaniline", "ethyl acetoacetate", "pentanethiol", "anthranilic acid", "sulfuryl chloride", "4-nitrophenyl chloroformate", "palladium on carbon", "7-chloro-1,3-dihydro-2H-indol-2-one" ], "Reaction": [ "Condensation of 2,4-dimethoxyaniline with ethyl acetoacetate to form 2,4-dimethoxyphenyl-3-oxobutanoic acid ethyl ester", "Reaction of the intermediate with pentanethiol to form the corresponding thioester", "Cyclization of the thioester with anthranilic acid to form the quinazoline ring", "Treatment of the resulting compound with sulfuryl chloride to introduce the sulfanyl group", "Reaction of the sulfanyl compound with 4-nitrophenyl chloroformate to form the corresponding carbamate", "Reduction of the nitro group to an amine using palladium on carbon", "Acylation of the resulting amine with 7-chloro-1,3-dihydro-2H-indol-2-one to form the desired product" ] } | |

CAS RN |

421590-58-1 |

Molecular Formula |

C22H25N3O4S |

Molecular Weight |

427.52 |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-18(16)24-22(25)30)20(26)23-17-10-8-15(28-2)13-19(17)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30) |

InChI Key |

HUJULOHGFPHVIM-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)NC1=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

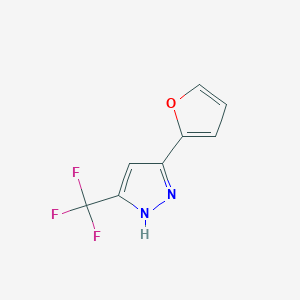

![N-(4-tert-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2506311.png)

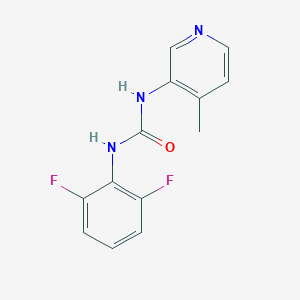

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

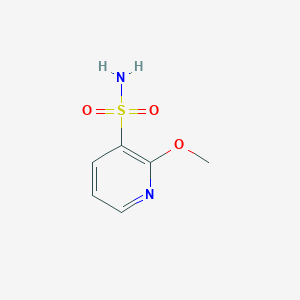

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2506315.png)

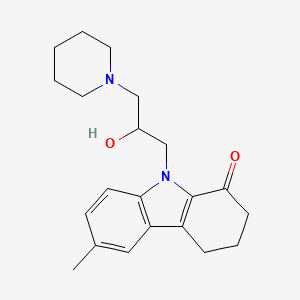

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)

![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)